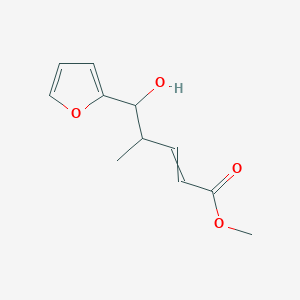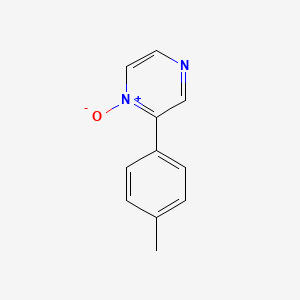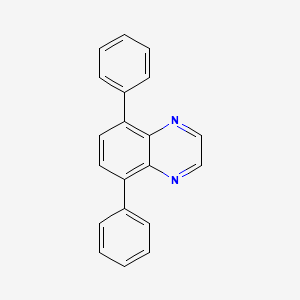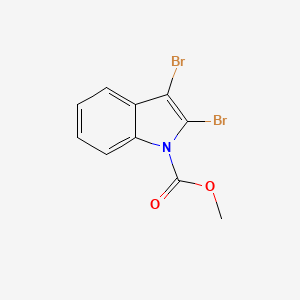
1H-Indole-1-carboxylic acid, 2,3-dibromo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-1-carboxylic acid, 2,3-dibromo-, methyl ester is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry . The compound’s structure includes a methyl ester group and two bromine atoms at the 2 and 3 positions of the indole ring, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1H-Indole-1-carboxylic acid, 2,3-dibromo-, methyl ester typically involves the bromination of indole derivatives followed by esterification. One common synthetic route includes the bromination of 1H-indole-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform. The resulting dibromo compound is then esterified using methanol and a catalyst like sulfuric acid to yield the methyl ester .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1H-Indole-1-carboxylic acid, 2,3-dibromo-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 3 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to remove the bromine atoms.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common reagents used in these reactions include N-bromosuccinimide (NBS), sulfuric acid, methanol, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Indole-1-carboxylic acid, 2,3-dibromo-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 1H-Indole-1-carboxylic acid, 2,3-dibromo-, methyl ester and its derivatives involves interactions with various molecular targets and pathways. For example, some indole derivatives are known to inhibit specific enzymes or receptors, leading to their biological effects. The exact mechanism depends on the specific derivative and its target .
Comparación Con Compuestos Similares
1H-Indole-1-carboxylic acid, 2,3-dibromo-, methyl ester can be compared with other indole derivatives such as:
1H-Indole-2-carboxylic acid, 1-methyl-: This compound has a similar structure but lacks the bromine atoms, resulting in different reactivity and biological activities.
2-Methyl-1H-indole-3-carboxylate: This derivative has a methyl group at the 2 position and a carboxylate group at the 3 position, leading to distinct chemical properties and applications.
Propiedades
Número CAS |
918530-06-0 |
|---|---|
Fórmula molecular |
C10H7Br2NO2 |
Peso molecular |
332.98 g/mol |
Nombre IUPAC |
methyl 2,3-dibromoindole-1-carboxylate |
InChI |
InChI=1S/C10H7Br2NO2/c1-15-10(14)13-7-5-3-2-4-6(7)8(11)9(13)12/h2-5H,1H3 |
Clave InChI |
IVFJAMODRVSZEH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N1C2=CC=CC=C2C(=C1Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14180972.png)



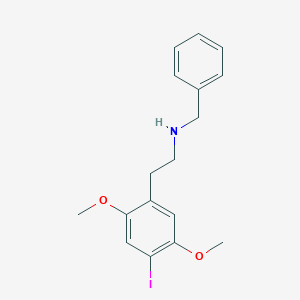

![(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14181009.png)

![(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14181015.png)
![N-[([1,1'-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide](/img/structure/B14181017.png)
amino}benzonitrile](/img/structure/B14181021.png)
